2'-Fluo-AHC-c-di-GMP

STING Fluorescence Polarization Cyclic Dinucleotides

Developing robust FP-based STING binding assays is hindered by probe variability and the need for extensive re-optimization across fluorescent CDNs. 2'-Fluo-AHC-c-di-GMP is a validated, ready-to-use fluorescein-labeled c-di-GMP analog that eliminates these bottlenecks. • Kd = 3.45 μM for hSTING; displaceable by unlabeled CDNs with IC50 values from low μM to nM range • λexc/λem 494/517 nm - fully compatible with standard FITC optical channels and 384/1536-well HTS automation • Enables universal detection of CDN-metabolizing enzyme activity without separate substrate-specific assays • ≥95% HPLC purity; shipped at ambient temperature; store at -20°C protected from light

Molecular Formula C48H48N12O21P2
Molecular Weight 1190.9 g/mol
Cat. No. B12361862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Fluo-AHC-c-di-GMP
Molecular FormulaC48H48N12O21P2
Molecular Weight1190.9 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)OC(=O)NCCCCCCNC(=O)C8=CC9=C(C=C8)C2(C3=C(C=C(C=C3)O)OC3=C2C=CC(=C3)O)OC9=O)OP(=O)(O1)O)O
InChIInChI=1S/C48H48N12O21P2/c49-45-55-37-31(40(65)57-45)53-18-59(37)42-33(63)34-29(76-42)16-73-83(71,72)81-35-30(17-74-82(69,70)80-34)77-43(60-19-54-32-38(60)56-46(50)58-41(32)66)36(35)78-47(68)52-12-4-2-1-3-11-51-39(64)20-5-8-24-23(13-20)44(67)79-48(24)25-9-6-21(61)14-27(25)75-28-15-22(62)7-10-26(28)48/h5-10,13-15,18-19,29-30,33-36,42-43,61-63H,1-4,11-12,16-17H2,(H,51,64)(H,52,68)(H,69,70)(H,71,72)(H3,49,55,57,65)(H3,50,56,58,66)/t29-,30-,33-,34-,35-,36-,42-,43-/m1/s1
InChIKeyDWKJSRQSQKVRJI-OHPRDVBFSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Fluo-AHC-c-di-GMP: Fluorescent STING Binding Probe


2'-Fluo-AHC-c-di-GMP (2′-O-(6-[fluoresceinyl]aminohexylcarbamoyl)-cyclic diguanosine monophosphate, sodium salt) is a fluorescein-labeled analog of the bacterial second messenger c-di-GMP . It exhibits excitation and emission maxima at 494 nm and 517 nm, respectively, enabling detection in standard fluorescein (FITC) optical channels . The compound retains the ability to bind the Stimulator of Interferon Genes (STING) protein and can be displaced by unlabeled cyclic dinucleotides, forming the basis for fluorescence polarization (FP) assays [1].

λ
Detection Channel
Standard FITC/GFP optical channels
Ex/Em 494/517 nm; supports broad plate-reader compatibility
T
Target Engagement
Human STING binding probe
Retains STING recognition; reported Kd context for FP displacement
A
Assay Format
Homogeneous FP competition assays
Wash-free; supports HTS automation and CDN detection

Why 2'-Fluo-AHC-c-di-GMP Cannot Be Replaced


Fluorescent labeling of c-di-GMP with a 5-carboxyfluorescein moiety via an aminohexylcarbamoyl spacer at the 2′-OH position alters both the compound's spectral properties and its binding affinity for STING . Direct substitution with unlabeled c-di-GMP eliminates the fluorescence signal required for FP-based detection. Furthermore, alternative fluorescein-labeled CDNs (e.g., F-c-di-AMP, F-cGAMP-A, F-cGAMP-B) exhibit significantly different STING binding affinities and signal ranges [1], precluding simple interchange without re-optimizing assay conditions. The specific linker chemistry and fluorophore positioning in 2'-Fluo-AHC-c-di-GMP confer a unique balance of STING affinity and signal dynamic range that is not replicated by other commercially available fluorescent CDNs [1].

Loss of Fluorescence Signal
Unlabeled c-di-GMP cannot substitute; FP detection requires the fluorescein label for signal generation.
STING Affinity May Not Transfer
Alternative fluorescein-labeled CDNs (F-c-di-AMP, F-cGAMP-A/B) exhibit different STING binding profiles; direct interchange may shift assay dynamic range.
Linker-Chemistry Context
The 2′-OH aminohexylcarbamoyl spacer and fluorophore positioning influence the STING affinity–signal balance; other linker designs are not expected to reproduce this profile without re-optimization.

Quantitative Advantages Over Alternatives


Highest STING Affinity Among Fluorescent CDNs

In a direct comparison of four fluorescein-labeled cyclic dinucleotide probes for human STING (hSTING) binding, 2'-Fluo-AHC-c-di-GMP (F-c-di-GMP) demonstrated the highest affinity with a Kd of 3.45 ± 0.48 μM. This represents a 8.6-fold higher affinity than F-c-di-AMP (Kd = 29.8 ± 6.3 μM) [1].

STING Affinity Ranking
Head-to-head
Kd = 3.45 ± 0.48 μM
Supports FP assay affinity ranking
8.6-fold higher affinity than F-c-di-AMP (29.8 μM); reported in direct comparison.
STING Fluorescence Polarization Cyclic Dinucleotides

STING Affinity Loss from Fluorescein Labeling

The attachment of 5-carboxyfluorescein via an aminohexylcarbamoyl linker to the 2′-OH of c-di-GMP reduces its binding affinity for hSTING from a Kd of 1210 nM (1.21 μM) for unlabeled c-di-GMP to 3.45 μM for 2'-Fluo-AHC-c-di-GMP [1]. Despite this reduction, the fluorescent derivative retains sufficient affinity to serve as an effective probe in competition assays, and importantly, it remains the strongest binder among the tested fluorescent CDNs [1].

Labeling Affinity Penalty
Cross-study comparable
2.85-fold reduction vs unlabeled
Fluorescent-label context for probe selection
Kd shifts from 1.21 μM (unlabeled c-di-GMP) to 3.45 μM; still strongest among tested fluorescent CDNs.
STING Binding Affinity Fluorescent Probe

Universal Displacement Probe for Diverse CDNs

In FP competition assays, 50 nM 2'-Fluo-AHC-c-di-GMP pre-bound to 10 μM hSTING was effectively displaced by unlabeled cGAMP, c-di-AMP, and c-di-GMP in a concentration-dependent manner [1]. This universal displacement capability is not shared by all fluorescent CDNs; F-c-di-AMP, for example, exhibits much weaker STING binding and would produce a narrower dynamic range for competition assays [1]. The displacement of 2'-Fluo-AHC-c-di-GMP from STING by other CDNs has been quantified in high-throughput screening formats, with IC50 values ranging from 1.44 μM to 18.3 μM depending on the displacing ligand [2].

Universal Displacement
Class-level inference
Displaces cGAMP, c-di-AMP, c-di-GMP
Supports multi-CDN detection workflow
Reported IC50 range: 1.44–18.3 μM in HTS format. Narrower window expected with weaker-binding probes.
Fluorescence Polarization CDN Detection Competition Assay

FITC/GFP Spectral Compatibility

2'-Fluo-AHC-c-di-GMP displays excitation and emission maxima at 494 nm and 517 nm, respectively . This spectral profile is compatible with widely available fluorescence plate readers, microscopes, and FP instrumentation equipped with FITC/GFP filter sets. In contrast, alternative labeling strategies (e.g., cyanine dyes, BODIPY) may require specialized optics and exhibit different environmental sensitivities.

Spectral Compatibility
Supporting evidence
FITC/GFP filter overlap
Reduces instrument reconfiguration needs
Ex/Em 494/517 nm aligns with standard fluorescence plate-reader optics.
Fluorescence Assay Development Instrumentation

2'-Fluo-AHC-c-di-GMP: Research & Industrial Applications


STING Modulator HTS by Fluorescence Polarization

2'-Fluo-AHC-c-di-GMP enables robust, homogeneous FP assays for identifying compounds that compete with CDNs for STING binding. The assay format requires no washing or separation steps, making it amenable to 384- or 1536-well automation. As demonstrated, 50 nM probe with 10 μM hSTING provides a sufficient signal window to detect displacers with IC50 values in the low micromolar to nanomolar range [1]. This application is directly supported by the probe's superior STING affinity among fluorescent CDNs (Kd = 3.45 μM) and its ability to be displaced by diverse CDNs and synthetic STING agonists [1].

CDN Synthase & Phosphodiesterase Activity Assays

The FP assay based on 2'-Fluo-AHC-c-di-GMP can be adapted to monitor the activity of enzymes that synthesize or degrade cGAMP, c-di-GMP, or c-di-AMP. As an enzyme generates unlabeled CDN, the CDN displaces the fluorescent probe from STING, decreasing FP signal. Conversely, degradation of unlabeled CDN by a phosphodiesterase allows the probe to re-bind STING, increasing FP signal [1]. This universal detection principle eliminates the need for separate assays for each CDN-metabolizing enzyme, a distinct advantage over antibody-based or HPLC methods [1].

c-di-GMP Quantitation in Bacterial Samples

2'-Fluo-AHC-c-di-GMP can be used in competition FP assays to quantify c-di-GMP concentrations in biological samples. By generating a standard displacement curve with known c-di-GMP concentrations, the FP signal reduction in test samples can be interpolated to determine c-di-GMP levels. This approach has been validated by HPLC analysis, confirming that the FP assay accurately reflects c-di-GMP concentrations synthesized by enzymes such as WspR [1]. The probe's FITC-compatible spectral properties ensure broad instrument compatibility for routine microbiology laboratories.

Characterizing Novel STING Agonists & Antagonists

In structure-activity relationship (SAR) studies of synthetic CDNs, 2'-Fluo-AHC-c-di-GMP serves as a reference probe to benchmark binding affinities. By measuring the IC50 of novel compounds in displacing the fluorescent probe from STING, relative binding potencies can be ranked. The known Kd of 2'-Fluo-AHC-c-di-GMP (3.45 μM) and the Kd of unlabeled c-di-GMP (1.21 μM) provide quantitative benchmarks for interpreting the affinity of new analogs [1]. This application is particularly valuable for medicinal chemistry programs targeting the cGAS-STING pathway.

Application
Selection Property
Validation Focus
STING modulator HTS
FP signal window
Displacement IC50 in automated format
CDN synthase/ PDE activity assays
Universal CDN detection
Enzyme-dependent FP change
Bacterial c-di-GMP quantitation
Competition standard curve
Correlation with HPLC reference
Novel STING agonist/ antagonist SAR
Affinity benchmarking
Relative IC50 vs known Kd benchmarks

Technical Documentation Hub

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36 linked technical documents
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